molecular formula C10H12O2S B13631367 3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one

3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B13631367
M. Wt: 196.27 g/mol
InChI Key: OLNRNFLFOBUZLK-VOTSOKGWSA-N
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Description

3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of prop-2-en-1-one derivatives. It features a thiophene ring substituted with a methyl group and an ethoxy group attached to the prop-2-en-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the reaction of 5-methylthiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The thiophene ring and the enone moiety play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one is unique due to the presence of the ethoxy group and the specific substitution pattern on the thiophene ring.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

(E)-3-ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C10H12O2S/c1-3-12-7-6-9(11)10-5-4-8(2)13-10/h4-7H,3H2,1-2H3/b7-6+

InChI Key

OLNRNFLFOBUZLK-VOTSOKGWSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC=C(S1)C

Canonical SMILES

CCOC=CC(=O)C1=CC=C(S1)C

Origin of Product

United States

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